molecular formula C26H26N5NaO9S3 B14787021 2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-su lphonate (ammonium sodium salt)

2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-su lphonate (ammonium sodium salt)

Katalognummer: B14787021
Molekulargewicht: 671.7 g/mol
InChI-Schlüssel: BPSOMXDZJFRMBW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate (ammonium sodium salt) is a complex organic compound known for its vibrant color properties. It is primarily used in the dye industry for paper shading and other applications requiring bright, stable colors .

Vorbereitungsmethoden

The synthesis of 2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate involves several steps:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The reactions are carried out in controlled environments to ensure the stability and quality of the final product.

Analyse Chemischer Reaktionen

2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate exerts its effects is primarily through its interaction with light. The compound absorbs specific wavelengths of light, which results in its characteristic color. The molecular structure, particularly the azo and benzothiazole groups, plays a crucial role in this light absorption process .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other azo dyes and benzothiazole derivatives. Compared to these, 2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate is unique due to its specific combination of functional groups, which confer its distinct color properties and stability. Some similar compounds are:

These compounds share some structural similarities but differ in their specific functional groups and resulting properties.

Eigenschaften

Molekularformel

C26H26N5NaO9S3

Molekulargewicht

671.7 g/mol

IUPAC-Name

sodium;azane;2-[4-[[1-(2-methoxy-5-methyl-4-sulfoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C26H24N4O9S3.H3N.Na/c1-13-5-10-18-23(24(13)42(36,37)38)40-26(28-18)16-6-8-17(9-7-16)29-30-22(15(3)31)25(32)27-19-11-14(2)21(41(33,34)35)12-20(19)39-4;;/h5-12,22H,1-4H3,(H,27,32)(H,33,34,35)(H,36,37,38);1H3;/q;;+1/p-1

InChI-Schlüssel

BPSOMXDZJFRMBW-UHFFFAOYSA-M

Kanonische SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C(=C4)C)S(=O)(=O)O)OC)S(=O)(=O)[O-].N.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.